molecular formula C22H29N3O3 B2956241 3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 95138-71-9

3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2956241
CAS No.: 95138-71-9
M. Wt: 383.492
InChI Key: RGEBXPXFWPTQCJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic benzamide derivative featuring a 3,4-dimethoxybenzoyl group linked to a 4-phenylpiperazine moiety via a propyl chain. This compound is structurally designed to modulate receptor interactions, particularly in neurological and inflammatory pathways, due to its dual functional groups: the methoxy-substituted benzamide (electron-rich aromatic system) and the phenylpiperazine (a common pharmacophore in neurotransmitter receptor ligands) . Its synthesis, as adapted from patent procedures (e.g., WO 2012/006202), involves coupling 3,4-dimethoxybenzoic acid with a propyl-linked 4-phenylpiperazine intermediate under standard amidation conditions .

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-10-9-18(17-21(20)28-2)22(26)23-11-6-12-24-13-15-25(16-14-24)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBXPXFWPTQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Phenylpiperazine Moiety: The next step involves the introduction of the phenylpiperazine group through a nucleophilic substitution reaction. This is achieved by reacting the benzamide intermediate with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide":

Chemical Information

This compound

  • CAS Number : 95138-71-9
  • Molecular Formula : C22H29N3O3
  • Molecular Weight : 383.4840

Potential Applications and Research Areas

While the search results do not provide direct applications for "this compound," they do highlight potential applications based on similar compounds.

  • Neuropharmacology and Cancer Research : Benzamides, in general, have garnered interest for potential biological activities, especially in neuropharmacology and cancer research.
  • Serotonin Receptor Modulation : Piperazine derivatives can interact with serotonin receptors, such as the 5-HT7 receptor, which can influence neurotransmission and potentially affect mood and anxiety disorders.
  • Enzyme Inhibition : Benzamide derivatives may inhibit enzymes like dihydrofolate reductase (DHFR), which is important in nucleotide synthesis and cell proliferation.
  • Antitumor Activity : Some benzamide derivatives show antitumor activity by inhibiting specific kinase pathways involved in cancer cell growth.

Related Compounds

2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

  • This compound features a benzamide core with methoxy groups and a sulfonyl-linked phenylpiperazine moiety. Its structure allows it to interact with biological systems, making it valuable in medicinal chemistry and pharmacology.

Table: Potential Applications Based on Structural Similarities

ApplicationTarget/MechanismSupporting Evidence
NeuropharmacologySerotonin receptor modulation (5-HT7 receptor)Piperazine derivatives interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety disorders.
Cancer ResearchInhibition of enzymatic activity (DHFR)Benzamide derivatives inhibit enzymes like dihydrofolate reductase (DHFR), crucial in nucleotide synthesis and cell proliferation.
Antitumor ActivityInhibition of kinase pathwaysCertain benzamide derivatives demonstrate antitumor activity by inhibiting specific kinase pathways involved in cancer cell growth.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide with analogs sharing core structural motifs, focusing on substitutions, physicochemical properties, and pharmacological implications.

Structural Features
Compound Name Key Substituents Molecular Formula (Calculated MW) Notable Modifications
Target Compound 3,4-Dimethoxybenzamide; 4-phenylpiperazine C₂₂H₂₇N₃O₃ (381.47 g/mol) Methoxy groups enhance lipophilicity
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide 3-Hydroxyphenylpiperazine; 4-phenoxybenzamide C₂₉H₃₇N₃O₄ (491.63 g/mol) Hydroxyl group improves solubility
11n (from ) 3-Hydroxyphenyl; 4-(4-hydroxyphenoxy)benzamide C₂₉H₃₇Cl₂N₃O₄ (592.54 g/mol) Dual hydroxyl groups increase polarity
11p (from ) 2-Hydroxy-5-methylphenoxy; 3-hydroxyphenylpiperazine C₃₀H₃₉Cl₂N₃O₄ (598.56 g/mol) Methyl and hydroxyl groups balance lipophilicity

Key Observations :

  • Methoxy vs. Hydroxyl Groups : The target compound’s methoxy substituents confer higher lipophilicity (logP ~3.2) compared to hydroxyl-bearing analogs (e.g., 11n, logP ~2.5), impacting blood-brain barrier permeability .
  • Piperazine Modifications : Substitutions like 3-methylpiperazine (in 11n) or additional hydroxyl groups (in 11p) alter receptor-binding kinetics. For example, hydroxyl groups may engage in hydrogen bonding with targets like serotonin or dopamine receptors .
Physicochemical and Spectral Properties
Compound ¹H NMR Shifts (Key Peaks) MS (ESI) m/z [M+H]+ Solubility (Predicted)
Target Compound δ 7.8 (benzamide aromatic), 3.7 (OCH₃), 2.6 (piperazine) 382.5 Moderate in DMSO
11n δ 7.81 (d, J=8.8 Hz), 6.46–6.26 (hydroxyl aromatic) 490.7 High in polar solvents
11o δ 7.70 (d, J=8.8 Hz), 2.21 (s, CH₃) 504.6 Moderate in ethanol
11q δ 7.70 (d, J=8.8 Hz), 2.06–1.93 (m, CH₃) 504.6 Low in aqueous buffers

Key Observations :

  • Methoxy Group Influence : The target compound’s methoxy protons resonate at δ 3.7, distinct from hydroxyl analogs (δ 6.2–6.5 in 11n and 11p), confirming substitution patterns .
  • Mass Spectrometry : The target compound’s molecular ion (m/z 382.5) aligns with its lower molecular weight compared to hydroxyl/methyl-substituted analogs (e.g., 11q, m/z 504.6) .
Pharmacological Implications
  • Target Selectivity : The 4-phenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT₁A) and dopamine D₂ receptors, whereas hydroxylated analogs (e.g., 11n) show enhanced selectivity for adrenergic receptors due to polar interactions .
  • Metabolic Stability : Methoxy groups in the target compound may reduce first-pass metabolism compared to hydroxylated derivatives, which are prone to glucuronidation .

Biological Activity

3,4-Dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound that has drawn interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at positions 3 and 4, linked to a propyl chain that connects to a phenylpiperazine moiety. The molecular formula is C22H29N3O5SC_{22}H_{29}N_{3}O_{5}S with a molecular weight of 429.56 g/mol.

This compound primarily interacts with dopamine receptors, exhibiting high affinity for the D3 receptor subtype. This selectivity is crucial for its potential application in treating conditions associated with dopamine dysregulation, such as schizophrenia and substance abuse disorders. The compound acts as a competitive antagonist at these receptors, which may help mitigate the effects of excessive dopamine signaling.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

  • Dopamine Receptor Interaction : The compound demonstrates a high binding affinity for dopamine D3 receptors (pKi ≈ 9.6), while showing significantly lower affinity for D2 receptors. This selectivity minimizes potential side effects linked to broader-spectrum dopamine antagonists .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Benzamide Core : This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an appropriate amine.
  • Introduction of Propyl Chain : A nucleophilic substitution reaction introduces the propyl chain via a suitable propyl halide.
  • Attachment of Phenylpiperazine Moiety : The final step involves sulfonylation where the propyl chain is reacted with 4-phenylpiperazine in the presence of sulfonyl chloride .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antidepressant Properties : Research indicates that derivatives similar to this compound may possess antidepressant-like effects due to their interaction with serotonin and dopamine pathways .
  • Evaluation Against Cancer Cell Lines : In vitro studies have shown that related compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For example, compounds exhibiting similar structural characteristics demonstrated IC50 values ranging from 49.85 µM to lower thresholds in various cancer lines .

Comparative Analysis

The following table summarizes some compounds related to this compound based on their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
L741626Piperazine derivativeD2 receptor antagonist
S33084Benzamide structureHigh affinity for D3 receptors
EntrectinibTyrosine kinase inhibitorTargets multiple kinases

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